13-Fold Enhancement in Aqueous Solubility vs. DTZ Enables Cosolvent-Free In Vivo Formulation
8pyDTZ exhibits a 13-fold increase in water solubility compared to the parent compound diphenylterazine (DTZ). In standardized aqueous solubility assays, 8pyDTZ reached a concentration of 1,711 μM, while DTZ was limited to 131 μM . This differential solubility directly translates to practical formulation advantages: 8pyDTZ can be dissolved in normal saline for intravenous injection, whereas DTZ requires a mixture of organic cosolvents for in vivo administration [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 1,711 μM |
| Comparator Or Baseline | Diphenylterazine (DTZ): 131 μM |
| Quantified Difference | 13-fold increase |
| Conditions | In vitro aqueous solubility measurement |
Why This Matters
This solubility improvement eliminates the need for potentially toxic organic cosolvents during in vivo administration, reducing experimental variability and improving animal welfare compliance in longitudinal imaging studies.
- [1] Yeh, H.-W.; Xiong, Y.; Wu, T.; Chen, M.; Ji, A.; Li, X.; Ai, H.-W. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging. ACS Chem. Biol. 2019, 14 (5), 959–965. View Source
